molecular formula C24H25NO4 B12211773 (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Cat. No.: B12211773
M. Wt: 391.5 g/mol
InChI Key: OEDRSBTUTZUGKJ-BKUYFWCQSA-N
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Description

The compound (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is a complex organic molecule characterized by its unique structure, which includes two benzofuran rings, a hydroxy group, and a butyl(methyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one typically involves multiple steps, including the formation of the benzofuran rings and the introduction of the substituents. One common synthetic route may involve the following steps:

    Formation of Benzofuran Rings: The benzofuran rings can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The butyl(methyl)amino group can be introduced through nucleophilic substitution reactions, while the hydroxy group can be added via hydroxylation reactions.

    Final Assembly: The final compound is assembled through condensation reactions, where the benzofuran rings are linked together with the appropriate substituents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the benzofuran ring can be reduced to form a saturated ring.

    Substitution: The butyl(methyl)amino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated benzofuran rings.

    Substitution: Formation of new compounds with different substituents.

Scientific Research Applications

(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: has several applications in scientific research:

    Medicinal Chemistry: This compound may exhibit biological activity, making it a potential candidate for drug development.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The unique structure of this compound may impart interesting properties to materials, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: Lacks the butyl(methyl)amino group.

    (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[ethyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: Contains an ethyl(methyl)amino group instead of butyl(methyl)amino.

Uniqueness

The presence of the butyl(methyl)amino group in (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one imparts unique chemical and biological properties, potentially enhancing its activity and selectivity in various applications.

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-4-methyl-1-benzofuran-3-one

InChI

InChI=1S/C24H25NO4/c1-4-5-10-25(3)14-18-19(26)11-15(2)22-23(27)21(29-24(18)22)13-17-12-16-8-6-7-9-20(16)28-17/h6-9,11-13,26H,4-5,10,14H2,1-3H3/b21-13-

InChI Key

OEDRSBTUTZUGKJ-BKUYFWCQSA-N

Isomeric SMILES

CCCCN(C)CC1=C(C=C(C2=C1O/C(=C\C3=CC4=CC=CC=C4O3)/C2=O)C)O

Canonical SMILES

CCCCN(C)CC1=C(C=C(C2=C1OC(=CC3=CC4=CC=CC=C4O3)C2=O)C)O

Origin of Product

United States

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